molecular formula C17H20N2O3S B7084036 N-(2,6-dimethylpyridin-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide

N-(2,6-dimethylpyridin-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide

Cat. No.: B7084036
M. Wt: 332.4 g/mol
InChI Key: BHEAQGJQVOGCIO-UHFFFAOYSA-N
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Description

N-(2,6-dimethylpyridin-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide is a complex organic compound that features a pyridine ring, a benzofuran moiety, and a sulfonamide group

Properties

IUPAC Name

N-(2,6-dimethylpyridin-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-11-5-7-15(12(2)18-11)19-23(20,21)14-6-8-16-13(9-14)10-17(3,4)22-16/h5-9,19H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEAQGJQVOGCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylpyridin-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,6-dimethylpyridine derivative, followed by the introduction of the benzofuran moiety through a series of coupling reactions. The final step involves the sulfonation of the benzofuran ring to introduce the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylpyridin-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-(2,6-dimethylpyridin-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its structure suggests potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylpyridin-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridine and benzofuran rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and benzofuran derivatives, such as:

  • N-(2,6-dimethylpyridin-3-yl)-benzofuran-5-sulfonamide
  • 2,2-dimethyl-3H-1-benzofuran-5-sulfonamide
  • N-(2,6-dimethylpyridin-3-yl)-2,2-dimethylbenzofuran

Uniqueness

N-(2,6-dimethylpyridin-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide is unique due to the specific combination of functional groups and the structural arrangement of the pyridine, benzofuran, and sulfonamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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